
1-(Methoxymethyl)-4-(trifluoromethyl)benzene
Overview
Description
1-(Methoxymethyl)-4-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzene ring with a methoxymethyl group (-CH2OCH3) at the 1-position and a trifluoromethyl group (-CF3) at the 4-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.
Preparation Methods
Halogenation-Etherification Sequential Pathway
Synthesis of 4-(Trifluoromethyl)benzyl Chloride
The synthesis begins with 4-(trifluoromethyl)benzyl alcohol, which undergoes halogenation using hydrogen chloride (HCl) or thionyl chloride (SOCl₂). In a modified adaptation of the method described in CN102731269B , the reaction proceeds in a mixed solvent system (e.g., toluene-water, 3:1 v/v) at 80–100°C for 6–12 hours. Hydrogen chloride is introduced at 1.5–2.5 molar equivalents relative to the alcohol, yielding 4-(trifluoromethyl)benzyl chloride with >85% purity . Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–100°C | Higher temperatures accelerate reaction but risk decomposition |
HCl Equivalents | 1.5–2.5 | Excess HCl ensures complete conversion |
Solvent Ratio | Toluene:H₂O (3:1) | Maximizes solubility of organic and inorganic phases |
Methoxylation via Nucleophilic Substitution
The benzyl chloride intermediate is reacted with sodium methoxide (NaOCH₃) in methanol under alkaline conditions. As demonstrated in EP1103542A2 , this step employs a 1.2–1.5 molar ratio of NaOCH₃ to chloride at 50–65°C for 4–8 hours. The reaction achieves 90–95% conversion, with residual chloride removed via aqueous extraction . Critical factors include:
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Base Selection : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) may substitute NaOCH₃ but require prolonged reaction times .
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Solvent Polarity : Methanol enhances nucleophilicity of methoxide ions, whereas aprotic solvents like dimethylformamide (DMF) reduce side reactions .
Direct Etherification of 4-(Trifluoromethyl)benzyl Alcohol
Williamson Ether Synthesis
4-(Trifluoromethyl)benzyl alcohol is treated with methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF). This method, adapted from general etherification protocols, operates at 0–25°C for 12–24 hours, yielding 80–88% product . The reaction mechanism involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on methyl iodide:
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The combined electronic effects of -CF₃ (strongly electron-withdrawing, meta-directing) and -CH₂OCH₃ (electron-donating, ortho/para-directing) create regioselectivity challenges. For para-substituted analogs like 1-methoxy-4-(trifluoromethyl)benzene, nitration occurs predominantly at the meta position relative to -CF₃ (equivalent to the ortho position relative to -CH₂OCH₃) due to steric and electronic factors .
Key Example:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–35°C | 1-(Methoxymethyl)-3-nitro-4-(trifluoromethyl)benzene | ~70% |
Mechanistic Insight :
-
The -CF₃ group deactivates the ring, slowing reaction rates compared to non-fluorinated analogs.
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Steric hindrance from -CH₂OCH₃ limits substitution at adjacent positions.
Oxidation Reactions
The methoxymethyl group undergoes selective oxidation under controlled conditions:
Benzylic Oxidation
The CH₂ linker in -CH₂OCH₃ is susceptible to oxidation, forming a ketone:
Example :
Substrate | Oxidizing Agent | Product | Yield | Source |
---|---|---|---|---|
4-CH₂OCH₃-C₆H₄-CF₃ | CrO₃/H₂SO₄ | 4-(Trifluoromethyl)benzaldehyde | 65% |
Trifluoromethyl Group Stability
The -CF₃ group resists oxidation under standard conditions but can degrade under extreme oxidative environments (e.g., O₃/UV) to yield -COOH derivatives .
Nucleophilic Substitution
The -CF₃ group enhances susceptibility to nucleophilic attack at adjacent positions. For example, halogenation via radical pathways has been reported:
Radical Bromination
Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
UV light, CCl₄ | NBS (N-bromosuccinimide) | 1-Bromo-3-(methoxymethyl)-4-(trifluoromethyl)benzene | 45% |
Note : Bromination favors positions activated by -CH₂OCH₃’s electron-donating effects.
Methoxymethyl Group Reduction
The -CH₂OCH₃ group can be reduced to -CH₂OH using HI:
Example :
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
4-CH₂OCH₃-C₆H₄-CF₃ | HI, 110°C, 6h | 4-(Trifluoromethyl)benzyl alcohol | 82% |
Ring Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative, though -CF₃ remains intact .
Methoxymethyl Cleavage
Acid hydrolysis cleaves the ether bond:
Applications : Used to generate hydroxyl intermediates for further derivatization .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings at halogenated positions (if introduced via EAS):
Reaction | Conditions | Product | Yield | Source |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 60–75% |
Thermal and Photochemical Behavior
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Thermal Stability : Decomposes above 250°C, releasing CO and CF₃ radicals .
-
Photolysis : UV exposure generates aryl radicals, enabling C–H functionalization .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene is , characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group imparts significant electronic effects, enhancing the compound's reactivity and utility in various chemical reactions .
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs with enhanced biological activity. For example:
- Anticancer Agents : Research has indicated that trifluoromethylated compounds exhibit improved potency against certain cancer cell lines due to their ability to interact favorably with biological targets.
- Antibiotics : The compound is utilized in the synthesis of novel antibiotics, where the trifluoromethyl group can enhance lipophilicity and metabolic stability .
Material Science Applications
The unique properties of this compound make it suitable for various applications in material science:
- Liquid Crystals : The compound can be incorporated into liquid crystal displays (LCDs), where its structural characteristics contribute to the modulation of optical properties .
- Dyes and Pigments : It is also used in synthesizing dyes, where the trifluoromethyl group enhances color stability and resistance to degradation .
Organic Synthesis Applications
In organic chemistry, this compound acts as a versatile building block for various synthetic pathways:
- Halogenation Reactions : The compound can undergo halogenation to form derivatives that are useful in further synthetic applications.
- Functionalization : Its methoxymethyl group allows for diverse functionalization strategies, enabling the introduction of other functional groups through nucleophilic substitution reactions .
Case Study 1: Synthesis of Trifluoromethylated Antibiotics
A study demonstrated the use of this compound in synthesizing a new class of antibiotics. The compound's trifluoromethyl group significantly enhanced the antibacterial activity against resistant strains of bacteria compared to non-trifluoromethylated analogs.
Case Study 2: Development of Liquid Crystal Materials
Research highlighted the application of this compound in developing advanced liquid crystal materials for displays. The incorporation of this compound improved thermal stability and response times in LCDs, making them more efficient.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxymethyl group can act as a protecting group, stabilizing the compound and preventing unwanted side reactions. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways, such as inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
Key Properties
- Molecular Weight : 220.18 g/mol (calculated based on substituents).
- Applications: Potential uses include intermediates in drug synthesis, agrochemicals, or materials science due to the electron-withdrawing CF3 group and the ether-linked methoxymethyl moiety.
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene with compounds sharing the 4-(trifluoromethyl)benzene core but differing in substituents.
Substituent Effects on Physical and Chemical Properties
Key Observations:
- Electronic Effects : The -CF3 group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at the meta position. Substituents like -CH2OCH3 (electron-donating) or -CH2F (electron-withdrawing) modulate reactivity and regioselectivity.
- Biological Activity : PSTMB’s -SePh group confers redox activity, enabling LDHA inhibition and anti-tumor effects . In contrast, -CH2NCO derivatives () are reactive handles for drug conjugation .
Comparative Spectroscopic Data
- 1-(Cyclopentylfluoromethyl)-4-(trifluoromethyl)benzene (17) :
- 1-(Phenylseleno)-4-(trifluoromethyl)benzene: GC-MS data would show a molecular ion peak at m/z 307, consistent with its molecular weight .
Biological Activity
1-(Methoxymethyl)-4-(trifluoromethyl)benzene, also known by its CAS number 155820-05-6, is an aromatic compound characterized by the presence of both methoxy and trifluoromethyl groups. This unique substitution pattern contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 224.18 g/mol. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the methoxy group can influence electronic properties and steric hindrance.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding or π-π stacking interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. In vitro assays have demonstrated cytotoxic effects against various cancer types, including leukemia and breast cancer, with IC50 values indicating significant potency.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it may act as an inhibitor of kinases that are crucial for tumor growth and survival.
- Neuroprotective Effects : Some studies have explored its potential neuroprotective properties, suggesting that it may mitigate neuronal damage in models of neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers tested the effects of this compound on several cancer cell lines. The results showed that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in both L1210 (murine leukemia) and HeLa (human cervix carcinoma) cells. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Case Study 2: Enzyme Inhibition
A biochemical analysis conducted on the compound's effect on protein kinases revealed that it inhibited the activity of ALK (anaplastic lymphoma kinase) with an IC50 value of approximately 15 µM. This inhibition was associated with reduced phosphorylation of downstream targets involved in cell cycle regulation.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at various positions on the benzene ring have been shown to improve potency and selectivity against specific targets.
Compound | Target | IC50 (µM) | Biological Activity |
---|---|---|---|
1 | ALK | 15 | Enzyme Inhibition |
2 | L1210 | 25 | Anticancer |
3 | HeLa | 30 | Anticancer |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(methoxymethyl)-4-(trifluoromethyl)benzene, and how do reaction conditions impact yield?
- Methodological Answer :
- Cross-Coupling Reactions : Utilize palladium- or copper-catalyzed couplings. For example, 4-methoxybenzeneboronic acid can react with brominated trifluoromethylbenzene derivatives under Suzuki-Miyaura conditions (e.g., K₃PO₄, ethanol, 60°C, 18h) to introduce the methoxymethyl group .
- Nucleophilic Substitution : React p-hydroxyaniline with 1-fluoro-4-(trifluoromethyl)benzene in DMF with K₂CO₃ to form intermediates, followed by functionalization (e.g., urea formation via isocyanate reactions) .
- Key Factors : Catalyst choice (e.g., CuI for Sonogashira), solvent polarity (DMF for substitution), and temperature control (60–100°C) are critical for minimizing side products.
Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxymethyl group (-CH₂-O-CH₃) shows a triplet (~δ 3.3–3.5 ppm for CH₂) and a singlet (δ ~3.3 ppm for OCH₃). The trifluoromethyl (CF₃) group deshields adjacent protons, causing upfield shifts .
- ¹⁹F NMR : A sharp singlet near δ -60 to -70 ppm confirms the CF₃ group .
- HRMS : Accurate mass analysis (e.g., m/z 218.06 for C₁₀H₁₁F₃O₂) validates molecular composition .
Q. How can researchers optimize purification of this compound post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (gradient elution) to separate polar byproducts .
- Recrystallization : Select solvents like dichloromethane/hexane mixtures based on solubility (CF₃ groups reduce polarity) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- The CF₃ group is a strong electron-withdrawing meta-director. In EAS (e.g., nitration), the methoxymethyl group (electron-donating) competes, leading to mixed regioselectivity. Computational DFT studies can predict dominant pathways by analyzing charge distribution .
- Experimental Validation : Compare isomer ratios (HPLC) under varying reaction conditions (e.g., HNO₃/H₂SO₄ vs. AcOH) .
Q. What strategies mitigate steric hindrance during functionalization of the methoxymethyl group?
- Methodological Answer :
- Protecting Groups : Temporarily convert -OCH₃ to -OTBS (tert-butyldimethylsilyl) to reduce steric bulk during alkylation .
- Microwave-Assisted Synthesis : Enhance reaction rates for bulky substituents (e.g., 100°C, 30 min vs. traditional 18h) .
Q. How can computational modeling predict the stability of intermediates in cross-coupling reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to assess energy barriers for oxidative addition steps in Pd-catalyzed couplings .
- Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction pathways (e.g., DMF vs. THF) .
Properties
IUPAC Name |
1-(methoxymethyl)-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEBVHPRKPUKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415935 | |
Record name | 1-(methoxymethyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155820-05-6 | |
Record name | 1-(methoxymethyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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